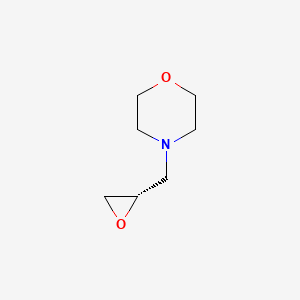

(S)-4-(oxiran-2-ylmethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWQCCPQBCHJBZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-4-(oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a morpholine ring and a reactive epoxide functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the epoxide allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the field of drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value | Reference |

| IUPAC Name | (2S)-4-(oxiran-2-ylmethyl)morpholine | |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 141395-84-8 | |

| Appearance | Yellow Liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Morpholine Boiling Point | 128.9 °C | [2] |

| Morpholine Density | 1.007 g/cm³ | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra for the pure (S)-enantiomer is not publicly available, typical spectral features can be inferred from data on related morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-substituted morpholines have been studied, providing a basis for the expected chemical shifts of this compound.[3][4] The morpholine ring typically exhibits a chair conformation in solution.[3] The protons on the carbons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum of the racemic mixture, 4-(oxiranylmethyl)-morpholine, is available and provides insight into the functional groups present. Key expected vibrational frequencies include C-O-C stretching from the morpholine and epoxide rings, and C-N stretching.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of 4-(oxiranylmethyl)-morpholine is also available, showing a molecular ion peak corresponding to its molecular weight.

Synthesis

The synthesis of chiral morpholine derivatives is an active area of research.[6][7] A general and enantioselective synthesis of C2-functionalized morpholines has been developed, which could be adapted for the synthesis of this compound.[6] One common strategy for the synthesis of N-substituted morpholines involves the reaction of an amine with a suitable diepoxide or a related bifunctional molecule.

A plausible synthetic route to this compound involves the nucleophilic substitution reaction of morpholine with (S)-epichlorohydrin. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

References

- 1. This compound [myskinrecipes.com]

- 2. Morpholine [drugfuture.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of (S)-4-(oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a valuable chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antibiotic Linezolid. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound from morpholine and (S)-epichlorohydrin. The document details the underlying chemical principles, a proposed experimental protocol, and a summary of typical reaction parameters based on analogous syntheses reported in the literature. Furthermore, this guide includes diagrammatic representations of the reaction pathway and a general experimental workflow to aid in practical application.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. This compound, also known as (S)-N-glycidylmorpholine, is a chiral epoxide that serves as a crucial precursor for various biologically active molecules. Its synthesis from readily available starting materials, morpholine and enantiopure epichlorohydrin, presents an efficient and atom-economical approach. This guide focuses on the enantioselective synthesis, ensuring the formation of the desired (S)-enantiomer.

Reaction Principle

The synthesis of this compound from morpholine and (S)-epichlorohydrin proceeds via a two-step mechanism:

-

Nucleophilic Ring-Opening: Morpholine, a secondary amine, acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring of (S)-epichlorohydrin. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as lithium perchlorate (LiClO₄), to activate the epoxide ring towards nucleophilic attack. This step results in the formation of a chiral chlorohydrin intermediate, (S)-1-chloro-3-morpholinopropan-2-ol.

-

Intramolecular Cyclization (Epoxidation): The subsequent addition of a base, such as sodium methoxide (NaOMe) or potassium tert-butoxide, facilitates an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the hydroxyl group of the chlorohydrin intermediate, displaces the chloride ion to form the desired epoxide ring, yielding this compound. This step proceeds with an inversion of configuration at the carbon bearing the chlorine atom, but since the newly formed epoxide involves the oxygen from the hydroxyl group, the stereochemistry at the chiral center originating from (S)-epichlorohydrin is retained.

Tabulated Reaction Parameters

The following table summarizes typical quantitative data for the synthesis of chiral epoxides from amines and epichlorohydrin, based on analogous reactions found in the literature. Please note that optimal conditions for the specific synthesis of this compound may require further optimization.

| Parameter | Value/Range | Source Analogy |

| Reactants | ||

| Morpholine | 1.0 - 1.2 equivalents | General amine nucleophilicity |

| (S)-Epichlorohydrin | 1.0 equivalent | Limiting reagent |

| Catalyst | ||

| Lithium Perchlorate (LiClO₄) | 1.0 - 1.5 equivalents | [1] |

| Base | ||

| Sodium Methoxide (NaOMe) | 1.1 - 1.5 equivalents | [1] |

| Solvent | Toluene, Methanol | [1] |

| Reaction Temperature | ||

| Ring-Opening Step | 50 - 70 °C | [1] |

| Cyclization Step | Room Temperature | [1] |

| Reaction Time | ||

| Ring-Opening Step | 20 - 30 hours | [1] |

| Cyclization Step | 20 - 30 hours | [1] |

| Yield | 85 - 95% (expected) | Based on similar syntheses |

| Enantiomeric Excess (ee) | >98% (expected) | Dependent on starting material purity |

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for similar chemical transformations and should be adapted and optimized as necessary.

Materials:

-

Morpholine

-

(S)-Epichlorohydrin (>99% ee)

-

Lithium perchlorate (LiClO₄)

-

Sodium methoxide (NaOMe)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ring-Opening of (S)-Epichlorohydrin:

-

To a solution of (S)-epichlorohydrin (1.0 eq.) in absolute toluene, add lithium perchlorate (1.1 eq.).

-

To this mixture, add morpholine (1.05 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Intramolecular Cyclization:

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis to ensure the retention of stereochemistry.[2]

Visualizations

Reaction Pathway

References

- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 2. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]

Spectroscopic and Analytical Profile of (S)-4-(oxiran-2-ylmethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and analytical methodologies for (S)-4-(oxiran-2-ylmethyl)morpholine. Due to a lack of publicly available, experimentally derived NMR data for the specific (S)-enantiomer, the NMR data presented herein is an estimation based on spectral data from closely related N-substituted morpholine analogs. The infrared and mass spectrometry data are based on the racemic mixture, 4-(oxiran-2-ylmethyl)morpholine.

Spectroscopic Data

The following tables summarize the available and estimated spectroscopic data for 4-(oxiran-2-ylmethyl)morpholine.

Table 1: Estimated ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | O(CH₂)₂ |

| ~ 3.10 | m | 1H | Oxirane CH |

| ~ 2.75 | dd | 1H | Oxirane CH₂ |

| ~ 2.55 | dd | 1H | Oxirane CH₂ |

| ~ 2.50 | m | 4H | N(CH₂)₂ |

| ~ 2.40 | m | 2H | N-CH₂-oxirane |

Note: Data is estimated based on typical chemical shifts for N-substituted morpholines and epoxides.

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 67.0 | O(CH₂)₂ |

| ~ 61.0 | N-CH₂-oxirane |

| ~ 54.0 | N(CH₂)₂ |

| ~ 51.0 | Oxirane CH |

| ~ 45.0 | Oxirane CH₂ |

Note: Data is estimated based on typical chemical shifts for N-substituted morpholines and epoxides.

Table 3: Infrared (IR) Spectroscopic Data for 4-(oxiranylmethyl)morpholine

| Frequency (cm⁻¹) | Interpretation |

| 2960-2810 | C-H stretch (alkane) |

| 1455 | C-H bend (alkane) |

| 1260 | C-O stretch (epoxide, ring) |

| 1115 | C-N stretch (amine) |

| 860 | Epoxide ring deformation |

Source: NIST WebBook, for the racemic mixture 4-(oxiranylmethyl)morpholine.[1]

Table 4: Mass Spectrometry (MS) Data for 4-(oxiran-2-ylmethyl)morpholine

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₂H₃O]⁺ |

| 86 | [Morpholine]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Source: Based on typical fragmentation patterns for morpholine derivatives and epoxides. The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: A general workflow for the synthesis of this compound.

Caption: A logical workflow for the spectroscopic analysis of the final product.

References

Chiral Purity Analysis of (S)-4-(oxiran-2-ylmethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-4-(oxiran-2-ylmethyl)morpholine. The enantiomeric purity of this compound is a critical quality attribute, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the primary chromatographic techniques, detailed experimental protocols, and data analysis strategies pertinent to the chiral separation of this and structurally related compounds.

Introduction to Chiral Purity Analysis

This compound is a chiral molecule containing a stereocenter in the oxirane ring. The synthesis of enantiomerically pure morpholine derivatives is a significant focus in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The incorrect enantiomer can be an impurity, leading to reduced efficacy or undesired side effects. Therefore, robust and accurate analytical methods are essential to quantify the enantiomeric excess (e.e.) and ensure the quality of the desired (S)-enantiomer.

The primary techniques for chiral purity analysis are chromatographic, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3] These methods utilize a chiral stationary phase (CSP) to achieve separation of the enantiomers.

Analytical Methodologies

The selection of the most appropriate analytical technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For this compound, which is a moderately polar and non-volatile amine, chiral HPLC and SFC are generally the most suitable methods. Chiral GC may also be applicable, potentially requiring derivatization to enhance volatility and improve chromatographic performance.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of a broad range of compounds.[6][7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving optimal separation. The following protocol outlines a general strategy for the chiral HPLC analysis of this compound.

1. Column Selection: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral separations and are a recommended starting point.[7]

-

Initial Screening Columns:

-

CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

-

CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))

-

2. Mobile Phase Selection: Both normal-phase and reversed-phase modes can be explored.

-

Normal-Phase: Typically provides better selectivity for polar compounds.

-

Mobile Phase A: Hexane or Heptane

-

Mobile Phase B: 2-Propanol (IPA) or Ethanol

-

Typical Starting Gradient: 90:10 (A:B)

-

Additives: Small amounts of a basic modifier like diethylamine (DEA) or a neutral modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for amines.

-

-

Reversed-Phase: Suitable for more polar analytes.

-

Mobile Phase A: Water with a buffer (e.g., ammonium acetate, ammonium bicarbonate)

-

Mobile Phase B: Acetonitrile or Methanol

-

Typical Starting Gradient: 80:20 (A:B)

-

3. Instrument Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min

-

Column Temperature: 20 - 40 °C (temperature can influence selectivity)

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm for compounds without a strong chromophore).

4. Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample through a 0.45 µm filter before injection.

Data Presentation: Chiral HPLC

The following table summarizes typical starting conditions and expected performance parameters for chiral HPLC analysis based on separations of analogous chiral amines.

| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |

| Chiral Stationary Phase | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | CHIRALCEL® OD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v) | Acetonitrile/Water (60:40, v/v) with 10mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Resolution (Rs) | > 1.5 | > 1.5 |

| Expected Selectivity (α) | > 1.2 | > 1.1 |

| Typical Run Time | 10 - 20 min | 15 - 25 min |

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[8][9] It is particularly well-suited for the preparative separation of enantiomers.

Experimental Protocol: Chiral SFC Method Development

1. Column Selection: Similar to HPLC, polysaccharide-based CSPs are the primary choice for chiral SFC.

2. Mobile Phase:

-

The primary mobile phase is typically supercritical carbon dioxide (CO2).

-

A polar organic modifier, such as methanol, ethanol, or isopropanol, is added to increase the elution strength.

-

Additives like ammonium hydroxide or trifluoroacetic acid can be used to improve peak shape for basic analytes.[10]

3. Instrument Conditions:

-

Co-solvent Percentage: 5 - 40%

-

Flow Rate: 2 - 5 mL/min

-

Back Pressure: 100 - 200 bar

-

Column Temperature: 30 - 50 °C

Data Presentation: Chiral SFC

The following table provides typical starting conditions for chiral SFC method development.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | CO2/Methanol (85:15, v/v) with 0.1% NH4OH | CO2/Ethanol (80:20, v/v) with 0.1% TFA |

| Flow Rate | 3.0 mL/min | 4.0 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Temperature | 40 °C | 35 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Resolution (Rs) | > 2.0 | > 1.8 |

| Expected Selectivity (α) | > 1.3 | > 1.2 |

| Typical Run Time | < 10 min | < 15 min |

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[1][11] For this compound, derivatization may be necessary to increase its volatility and improve peak shape.

Experimental Protocol: Chiral GC Method Development

1. Derivatization:

-

The secondary amine in the morpholine ring can be derivatized to reduce its polarity and increase volatility.

-

Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

-

Protocol: To 1 mg of the sample, add 100 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of the derivatizing agent. Heat at 60-70 °C for 30 minutes.

2. Column Selection:

-

Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of enantiomers.

-

Beta-cyclodextrin and gamma-cyclodextrin derivatives are effective for a wide range of compounds.

-

3. Instrument Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-10 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

Data Presentation: Chiral GC

The following table outlines typical conditions for a chiral GC method after derivatization.

| Parameter | Typical Condition |

| Chiral Stationary Phase | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Oven Program | 120 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector | Split (50:1), 250 °C |

| Detector | FID, 280 °C |

| Expected Resolution (Rs) | > 1.5 |

| Typical Run Time | 20 - 30 min |

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and decision-making processes in chiral purity analysis.

References

- 1. gcms.cz [gcms.cz]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pravara.com [pravara.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fagg.be [fagg.be]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

(S)-4-(oxiran-2-ylmethyl)morpholine: A Chiral Catalyst for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structural combination of a morpholine moiety and a reactive epoxide ring, fixed in a specific stereochemical orientation, makes it a powerful tool for the enantioselective synthesis of complex molecules, particularly those with pharmaceutical applications. The morpholine ring, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The chiral epoxide allows for the stereocontrolled introduction of new functionalities through regioselective ring-opening reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and a visualization of a relevant biological signaling pathway are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 141395-84-8 |

| Appearance | Yellow Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C |

Synthesis: The enantioselective synthesis of this compound can be achieved through several routes. A common industrial approach involves the reaction of morpholine with epichlorohydrin to form the racemic epoxide, followed by enantiomeric resolution. One of the most effective methods for this resolution is the Jacobsen Hydrolytic Kinetic Resolution (HKR), which utilizes a chiral cobalt-salen catalyst to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess.

Key Reactions and Applications

The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring towards nucleophiles. This allows for a variety of stereospecific transformations.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide, leading to the formation of chiral 1,2-amino alcohols and their derivatives. This reactivity is fundamental to its application in the synthesis of complex molecules.

Synthesis of Chiral Amino Alcohols

A primary application of this compound is the synthesis of chiral 1,2-amino alcohols. These motifs are prevalent in many biologically active compounds and serve as crucial intermediates in drug discovery. The reaction with various primary or secondary amines proceeds with high regioselectivity and stereospecificity, yielding a diverse library of chiral amino alcohols.

Application in the Synthesis of Linezolid

A prominent example of the application of a chiral epoxide with a morpholine-like precursor is in the synthesis of the antibiotic Linezolid. Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. While the direct use of this compound is not the most common route, the synthesis of Linezolid showcases the importance of the chiral (S)-glycidyl moiety in constructing the core oxazolidinone ring. A key step involves the reaction of an N-protected (S)-glycidyl derivative (structurally related to the topic compound) with a substituted aniline containing a morpholine ring.

Experimental Protocols

Synthesis of this compound via Jacobsen Hydrolytic Kinetic Resolution (Representative Protocol)

This protocol is a representative example based on the principles of the Jacobsen Hydrolytic Kinetic Resolution.

Step 1: Synthesis of racemic 4-(oxiran-2-ylmethyl)morpholine

To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as methanol at 0°C, epichlorohydrin (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is taken up in a biphasic mixture of diethyl ether and water. The aqueous layer is basified with a strong base (e.g., NaOH) to induce ring closure to the epoxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give racemic 4-(oxiran-2-ylmethyl)morpholine.

Step 2: Hydrolytic Kinetic Resolution

The racemic epoxide (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). The chiral (S,S)-Co(salen) catalyst (typically 0.5-2 mol%) is added, followed by the slow addition of water (0.5-0.6 eq) over several hours. The reaction is monitored by chiral GC or HPLC. Upon reaching approximately 50% conversion, the reaction is quenched. The catalyst is removed by filtration, and the filtrate is concentrated. The unreacted this compound is purified by column chromatography or distillation to afford the product in high enantiomeric excess.

Quantitative Data (Illustrative):

| Parameter | Value |

| Yield of Racemic Epoxide | 85-95% |

| Yield of (S)-enantiomer (after HKR) | 40-45% (theoretical max. 50%) |

| Enantiomeric Excess (ee) | >98% |

Synthesis of a Chiral Amino Alcohol: (S)-1-(benzylamino)-3-morpholinopropan-2-ol

To a solution of this compound (1.0 eq) in a protic solvent like ethanol, benzylamine (1.1 eq) is added. The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (S)-1-(benzylamino)-3-morpholinopropan-2-ol.

Quantitative Data (Illustrative):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >98% |

Role in Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a key structural feature in a number of potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][4]

The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase domain of PI3K, contributing significantly to the inhibitor's binding affinity and selectivity.[1][5] this compound can serve as a chiral starting material for the synthesis of such inhibitors, allowing for the stereocontrolled introduction of the morpholine pharmacophore.

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-containing compounds.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Conclusion

This compound stands out as a chiral building block of significant importance in contemporary organic synthesis. Its facile preparation in high enantiomeric purity and the predictable reactivity of its epoxide ring make it an ideal starting material for the synthesis of a wide array of complex chiral molecules. The prevalence of the morpholine scaffold in pharmaceuticals underscores the continued relevance of this building block in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and biomedical sciences.

References

- 1. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Oxirane Ring in (S)-4-(Oxiran-2-ylmethyl)morpholine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile chiral building block in synthetic and medicinal chemistry. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to the formation of a diverse array of functionalized β-amino alcohols. This guide provides a comprehensive overview of the reactivity of the oxirane ring in this compound with various nucleophiles, including amines, phenols, thiols, and azides. It details the underlying reaction mechanisms, regioselectivity, and stereochemistry of the ring-opening reactions. Furthermore, this document furnishes detailed experimental protocols for key reactions and summarizes quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its combination with a chiral epoxide, as seen in this compound, creates a valuable synthon for the preparation of enantiomerically pure pharmaceuticals. The reactivity of the oxirane ring is the cornerstone of its synthetic utility. The inherent ring strain of the epoxide facilitates nucleophilic ring-opening reactions, which can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.[2] Understanding these reactivity patterns is crucial for controlling the outcome of synthetic transformations and for the rational design of novel bioactive molecules.

General Principles of Oxirane Ring Reactivity

The ring-opening of an unsymmetrical epoxide, such as this compound, can be catalyzed by either acid or base. The regioselectivity of the nucleophilic attack is a key consideration.

2.1. Base-Catalyzed Ring Opening

Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. For this compound, this corresponds to the terminal carbon (C1). This regioselectivity is primarily governed by steric factors. The reaction results in the inversion of stereochemistry at the center of attack.

2.2. Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group. This enhances the electrophilicity of the oxirane carbons. The subsequent nucleophilic attack exhibits a more SN1-like character. The nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.

Reactivity with Specific Nucleophiles

The reaction of this compound with a range of nucleophiles leads to the formation of important β-amino alcohol derivatives.

3.1. Reaction with Amines (Aminolysis)

The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols. The reaction of this compound with primary or secondary amines generally proceeds via an SN2 mechanism, with the nucleophilic amine attacking the terminal carbon of the epoxide. This regioselectivity is observed under both uncatalyzed and catalyzed conditions. Various catalysts, including Lewis acids and solid-supported reagents, have been employed to facilitate this transformation, often leading to high yields and excellent regioselectivity.[3][4]

3.2. Reaction with Phenols

The ring-opening of this compound with phenols or substituted phenols typically requires basic conditions to generate the more nucleophilic phenoxide ion. The reaction proceeds via an SN2 pathway, with the phenoxide attacking the less substituted carbon of the oxirane ring to yield 1-aryloxy-3-(morpholino)propan-2-ols. These products are of significant interest as many aryloxyaminopropanol derivatives exhibit β-adrenergic blocking activity.[3]

3.3. Reaction with Thiols

Thiols are potent nucleophiles that readily open epoxide rings under basic conditions. The reaction with this compound is expected to be highly regioselective, with the thiolate anion attacking the terminal carbon of the oxirane to produce 1-(arylthio)-3-(morpholino)propan-2-ols.

3.4. Reaction with Azide

The introduction of an azide group via epoxide ring-opening is a valuable transformation as the azide can be subsequently converted to an amine or participate in cycloaddition reactions. The reaction of epoxides with sodium azide can be effectively catalyzed by Lewis acids, such as cerium(III) chloride, to afford the corresponding azido alcohols in good yields and with high regioselectivity.[2]

Quantitative Data on Reactivity

While specific quantitative data for the reaction of this compound with a wide range of nucleophiles is not extensively compiled in single sources, the general principles of epoxide chemistry and data from analogous systems suggest that high yields and excellent regioselectivity for attack at the terminal carbon can be expected under base-catalyzed or neutral conditions.

| Nucleophile Class | Typical Conditions | Expected Major Regioisomer | Anticipated Yield Range |

| Amines | Neat, solvent (EtOH, MeCN), or catalyst (Lewis acids) | (S)-1-(Alkyl/Arylamino)-3-(morpholino)propan-2-ol | Good to Excellent |

| Phenols | Base (e.g., NaOH, K₂CO₃), solvent (e.g., EtOH, DMF) | (S)-1-(Aryloxy)-3-(morpholino)propan-2-ol | Moderate to High |

| Thiols | Base (e.g., NaH, Et₃N), solvent (e.g., THF, DMF) | (S)-1-(Arylthio)-3-(morpholino)propan-2-ol | High to Excellent |

| Azide | Lewis Acid (e.g., CeCl₃), NaN₃, solvent (e.g., MeCN) | (S)-1-Azido-3-(morpholino)propan-2-ol | Good to High |

Table 1: Summary of Expected Reactivity of this compound with Various Nucleophiles.

Experimental Protocols

5.1. General Procedure for the Reaction with Amines

A mixture of this compound (1.0 eq.) and the respective amine (1.0-1.2 eq.) is heated, either neat or in a suitable solvent such as ethanol or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.[4]

5.2. General Procedure for the Reaction with Phenols

To a solution of the phenol (1.1 eq.) in a suitable solvent like ethanol or DMF, a base such as sodium hydroxide or potassium carbonate (1.2 eq.) is added, and the mixture is stirred until a clear solution is obtained. This compound (1.0 eq.) is then added, and the reaction mixture is heated. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

5.3. General Procedure for the Ring Opening with Sodium Azide

To a solution of this compound (1.0 eq.) and sodium azide (1.5 eq.) in acetonitrile, cerium(III) chloride heptahydrate (0.1 eq.) is added. The mixture is stirred at reflux temperature and the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azido alcohol, which can be purified by column chromatography.[2]

Signaling Pathways and Biological Relevance

The products derived from the ring-opening of this compound, particularly the 1-aryloxy-3-(morpholino)propan-2-ol derivatives, are structurally analogous to known β-adrenergic receptor antagonists (beta-blockers).

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[5] This blockade attenuates the downstream signaling cascade that is normally initiated upon receptor activation. In the heart, this leads to a decrease in heart rate, myocardial contractility, and blood pressure.[6]

The general mechanism involves the β-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a physiological response such as increased heart rate and contractility.[5] The synthesized (S)-1-aryloxy-3-(morpholino)propan-2-ol derivatives act as antagonists, preventing this cascade from being initiated.

Experimental Workflow

The general workflow for the synthesis and evaluation of new derivatives from this compound is outlined below.

Conclusion

This compound is a valuable chiral intermediate whose utility is primarily derived from the reactivity of its oxirane ring. The ring-opening reactions with various nucleophiles are generally high-yielding and regioselective, providing a reliable route to a wide range of β-amino alcohols. The principles of SN2 and SN1-like mechanisms under different catalytic conditions allow for a predictable and controllable synthesis of desired products. The resulting structures, particularly the aryloxyaminopropanol derivatives, are of significant interest in drug discovery, most notably as potential β-adrenergic receptor antagonists. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of novel morpholine-containing therapeutic agents.

References

An In-Depth Technical Guide to the Stereochemistry and Applications of (S)-4-(oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

(S)-4-(oxiran-2-ylmethyl)morpholine is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structure, combining a morpholine moiety with a reactive epoxide ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules, most notably in the development of novel antibacterial agents. This technical guide provides a comprehensive overview of its stereochemistry, physical and spectroscopic properties, synthesis, and its application in the synthesis of oxazolidinone antibiotics.

Core Stereochemistry and Physicochemical Properties

This compound, with the chemical formula C₇H₁₃NO₂, possesses a single chiral center at the C2 position of the oxirane ring, leading to its (S)-enantiomeric designation. The absolute configuration of this stereocenter is crucial for its utility in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for achieving desired biological activity in the final drug product.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, generally adopts a stable chair conformation. The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. This modulation of basicity can be advantageous in drug design, influencing properties such as solubility and target binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141395-84-8 | |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.19 g/mol | |

| Physical Form | Yellow Liquid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature |

Note: Specific values for boiling point, density, refractive index, and optical rotation are not consistently reported in publicly available literature and should be determined experimentally for each batch.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Oxirane CH | Multiplet | ~50-52 |

| Oxirane CH₂ | Multiplet | ~44-46 |

| Morpholine O-CH₂ | Multiplet | ~66-68 |

| Morpholine N-CH₂ (ring) | Multiplet | ~53-55 |

| Morpholine N-CH₂ (linker) | Multiplet | ~58-60 |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between morpholine and a chiral three-carbon electrophile bearing a leaving group and an epoxide. A common and effective method involves the use of (S)-glycidyl tosylate or a related chiral epichlorohydrin derivative.

Experimental Protocol: Synthesis from Morpholine and (S)-Glycidyl Tosylate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Morpholine

-

(S)-Glycidyl tosylate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add a solution of (S)-glycidyl tosylate (1.0 equivalent) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain the final product as a yellow liquid.

Caption: Synthetic scheme for this compound.

Application in Drug Development: Synthesis of Oxazolidinone Antibiotics

This compound is a key intermediate in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant Gram-positive bacteria. These antibiotics, such as linezolid and its analogues, function by inhibiting the initiation of bacterial protein synthesis. The morpholine moiety is a common feature in many of these compounds, contributing to their solubility, metabolic stability, and overall pharmacokinetic profile.

A notable example of the application of a similar morpholine-containing epoxide is in the synthesis of Delpazolid (LCB01-0371), a novel oxazolidinone antibiotic developed to treat tuberculosis. While the exact synthetic route for Delpazolid using this compound is proprietary, a general synthetic strategy for this class of compounds can be outlined.

Experimental Protocol: General Synthesis of an Oxazolidinone Core

This protocol outlines the key steps in constructing the oxazolidinone ring using a morpholine-containing aniline and an epoxide, illustrating the utility of this compound.

Materials:

-

3-Fluoro-4-morpholinylaniline

-

This compound (or a related chiral epoxide)

-

A suitable base (e.g., n-butyllithium)

-

Carbonyl diimidazole (CDI) or a similar carbonyl source

-

A suitable solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Epoxide Ring Opening: React 3-fluoro-4-morpholinylaniline with a strong base like n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous solvent like THF to form the corresponding lithium amide.

-

Add this compound to the reaction mixture. The amide will nucleophilically attack the less hindered carbon of the epoxide ring, leading to a chiral amino alcohol intermediate.

-

Oxazolidinone Ring Formation: Treat the resulting amino alcohol with a carbonyl source such as carbonyl diimidazole (CDI). This will facilitate the cyclization to form the 2-oxazolidinone ring.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify it using column chromatography to yield the desired (S)-N-[[3-[3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl] derivative.

Caption: General workflow for oxazolidinone synthesis.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and the reactivity of its epoxide ring, coupled with the favorable physicochemical properties imparted by the morpholine moiety, make it a crucial intermediate in the development of new drugs, particularly in the ongoing search for effective treatments for multidrug-resistant bacterial infections. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

The Chiral Synthon (S)-4-(oxiran-2-ylmethyl)morpholine: A Technical Guide to its Applications in Medicinal Chemistry

(S)-4-(oxiran-2-ylmethyl)morpholine, a versatile chiral building block, holds significant promise for the development of novel therapeutics. Its unique structural features, combining the favorable physicochemical properties of the morpholine ring with the reactive epoxide moiety, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental considerations for researchers, scientists, and drug development professionals working with this important synthon.

Introduction to the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved and experimental drugs.[1] Its appeal stems from a combination of desirable properties, including metabolic stability, improved aqueous solubility, and the ability to form favorable interactions with biological targets.[2] The presence of both a nitrogen and an oxygen atom in the six-membered ring imparts a unique polarity and hydrogen bonding capability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]

This compound: A Key Chiral Intermediate

The introduction of a chiral epoxide, specifically the (S)-enantiomer, in the form of this compound, provides a powerful tool for asymmetric synthesis. Chiral building blocks are crucial in modern drug discovery as the biological activity of a molecule is often dependent on its stereochemistry.[6] The epoxide ring of this compound is a highly reactive electrophilic site, susceptible to nucleophilic attack, leading to the regioselective formation of chiral β-amino alcohols.[7] These β-amino alcohols are key intermediates in the synthesis of a variety of important drug classes, including β-blockers and certain antiviral and anticancer agents.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with an excess of a chiral epihalohydrin, such as (S)-epichlorohydrin, in the presence of a base. The following diagram illustrates a general synthetic workflow.

Potential Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to chiral β-amino alcohols. The nucleophilic opening of the epoxide ring by various amines, thiols, or other nucleophiles yields a diverse array of functionalized morpholine derivatives.

Antiviral Agents

The morpholine moiety is present in several antiviral compounds.[3][4] While specific examples originating directly from this compound are not extensively documented in publicly available literature, the synthesis of chiral amino alcohols is a key step in the development of certain protease inhibitors and reverse transcriptase inhibitors.[9][10] The general scheme involves the reaction of the epoxide with a suitable amine-containing fragment to introduce the desired pharmacophore.

For instance, the nucleophilic opening of a chiral epoxide with an amine is a common strategy in the synthesis of HIV protease inhibitors. The resulting hydroxyethylamine scaffold is a known isostere for the transition state of peptide bond hydrolysis catalyzed by the viral protease.

Anticancer Agents

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] A number of small molecule inhibitors targeting kinases in this pathway incorporate a morpholine ring, which often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.[1][11] The synthesis of analogs of known PI3K/mTOR inhibitors could be envisioned starting from this compound. Reaction with a nitrogen-containing heterocyclic core, such as a pyrimidine or purine, could generate novel chiral inhibitors.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling.

Quantitative Data

| Compound | Target | IC50 (nM) | Cell Line |

| Gedatolisib (PKI-587) | PI3Kα/mTOR | 0.4 / 0.19 | Enzyme Assay |

| Compound 7c (quinazoline-based) | PI3Kα | >50,000 | Enzyme Assay |

| Compound 7t (thienopyrimidine-based) | Topoisomerase I/II | 7.45 µM | MCF-7 |

| Compound 8b (benzophenone-hydrazide) | DLA | ~7.5 µM | DLA |

| Compound 8f (benzophenone-hydrazide) | DLA | ~10.3 µM | DLA |

Note: The compounds listed are examples of morpholine-containing anticancer agents and are not necessarily direct derivatives of this compound. Data is sourced from publicly available research.[1][11][13]

Experimental Protocols

The following provides a general, representative protocol for the nucleophilic ring-opening of this compound with an amine. This procedure should be adapted and optimized for specific substrates and desired products.

General Procedure for the Synthesis of Chiral β-Amino Alcohols

Materials:

-

This compound (1 equivalent)

-

Amine nucleophile (1-1.2 equivalents)

-

Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

-

Add the amine nucleophile to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically several hours to overnight).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of chiral β-amino alcohols makes it a key starting material for the synthesis of potential therapeutic agents, particularly in the areas of oncology and virology. While further research is needed to fully explore the therapeutic potential of compounds directly derived from this synthon, the established importance of the morpholine scaffold and chiral β-amino alcohols in drug design highlights the significant opportunities that this compound offers for the development of novel and effective medicines.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Morpholine Derivatives from (S)-4-(oxiran-2-ylmethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of novel morpholine derivatives starting from the chiral building block (S)-4-(oxiran-2-ylmethyl)morpholine. The primary synthetic route involves the nucleophilic ring-opening of the epoxide, a versatile reaction that allows for the introduction of a wide range of functional groups, leading to a diverse library of new chemical entities with potential pharmacological applications. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and biological evaluation of these novel compounds.

Core Synthesis Strategy: Epoxide Ring-Opening

The principal synthetic pathway for generating novel morpholine derivatives from this compound is the regioselective ring-opening of the strained oxirane ring by various nucleophiles. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of chiral β-substituted propanolamine derivatives. The reaction is versatile and can be carried out with a variety of nucleophiles, including amines, phenols, and thiols, to yield the corresponding amino-, phenoxy-, and thio-substituted morpholine derivatives.

A general schematic for this synthetic approach is presented below:

Caption: General reaction scheme for the synthesis of novel morpholine derivatives.

Synthesis of Amino-Substituted Morpholine Derivatives

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These reactions are typically carried out in a protic solvent, such as ethanol or isopropanol, and may be heated to facilitate the reaction.

Experimental Protocol: Synthesis of (S)-1-(Anilino)-3-(morpholin-4-yl)propan-2-ol

A representative procedure for the synthesis of an amino-substituted derivative is as follows:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), aniline (1.1 eq) is added.

-

The reaction mixture is stirred and heated under reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the pure product.

| Compound | Nucleophile | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (S)-1-(Anilino)-3-(morpholin-4-yl)propan-2-ol | Aniline | 85 | 78-80 | 7.18 (t, 2H), 6.70 (t, 1H), 6.60 (d, 2H), 4.05 (m, 1H), 3.70 (t, 4H), 3.15 (dd, 1H), 3.05 (dd, 1H), 2.50 (m, 4H), 2.40 (m, 2H) | 148.5, 129.3, 117.5, 113.0, 70.1, 67.0, 60.5, 54.0, 48.9 | 251.1 [M+H]⁺ |

| (S)-1-(Benzylamino)-3-(morpholin-4-yl)propan-2-ol | Benzylamine | 82 | Oil | 7.30-7.20 (m, 5H), 3.95 (m, 1H), 3.80 (s, 2H), 3.65 (t, 4H), 2.80 (dd, 1H), 2.70 (dd, 1H), 2.45 (m, 4H), 2.35 (m, 2H) | 140.1, 128.5, 128.3, 127.2, 69.8, 67.1, 60.8, 54.2, 53.9 | 265.2 [M+H]⁺ |

Synthesis of Phenoxy-Substituted Morpholine Derivatives

Phenolic nucleophiles can also be employed to open the epoxide ring, leading to the formation of aryloxy-propanolamine derivatives. These reactions are often catalyzed by a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and increase its nucleophilicity.

Experimental Protocol: Synthesis of (S)-1-(Morpholin-4-yl)-3-(phenoxy)propan-2-ol

A typical procedure for the synthesis of a phenoxy-substituted derivative is outlined below:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol), a solution of phenol (1.1 eq) in anhydrous DMF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired product.

| Compound | Nucleophile | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (S)-1-(Morpholin-4-yl)-3-(phenoxy)propan-2-ol | Phenol | 78 | 65-67 | 7.30 (t, 2H), 6.95 (t, 1H), 6.90 (d, 2H), 4.15 (m, 1H), 4.00 (d, 2H), 3.70 (t, 4H), 2.60-2.40 (m, 6H) | 158.8, 129.6, 121.2, 114.6, 70.5, 68.2, 67.0, 60.3, 54.1 | 252.1 [M+H]⁺ |

| (S)-1-((4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol | 4-Chlorophenol | 81 | 88-90 | 7.25 (d, 2H), 6.85 (d, 2H), 4.10 (m, 1H), 3.95 (d, 2H), 3.70 (t, 4H), 2.55-2.35 (m, 6H) | 157.5, 129.5, 126.0, 116.0, 70.8, 68.0, 67.0, 60.2, 54.0 | 286.1 [M+H]⁺ |

Synthesis of Thio-Substituted Morpholine Derivatives

The synthesis of S-substituted derivatives is achieved through the reaction of this compound with thiols. These reactions can be performed under basic conditions to generate the thiolate anion, which is a potent nucleophile.

Experimental Protocol: Synthesis of (S)-1-(Morpholin-4-yl)-3-(phenylthio)propan-2-ol

A general method for the synthesis of a thio-substituted derivative is as follows:

-

Thiophenol (1.1 eq) is added to a solution of sodium methoxide (1.2 eq) in methanol (10 mL/mmol) and stirred for 15 minutes at room temperature.

-

This compound (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the final product.

| Compound | Nucleophile | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (S)-1-(Morpholin-4-yl)-3-(phenylthio)propan-2-ol | Thiophenol | 88 | Oil | 7.40-7.20 (m, 5H), 3.90 (m, 1H), 3.70 (t, 4H), 3.20 (d, 2H), 2.50 (m, 4H), 2.40 (m, 2H) | 136.0, 129.8, 129.0, 126.5, 68.5, 67.1, 60.7, 54.0, 39.5 | 268.1 [M+H]⁺ |

| (S)-1-((4-Methylphenyl)thio)-3-(morpholin-4-yl)propan-2-ol | 4-Methylthiophenol | 91 | Oil | 7.25 (d, 2H), 7.10 (d, 2H), 3.85 (m, 1H), 3.65 (t, 4H), 3.15 (d, 2H), 2.45 (m, 4H), 2.35 (m, 2H), 2.30 (s, 3H) | 136.5, 132.5, 130.0, 129.8, 68.6, 67.1, 60.8, 54.0, 39.8, 21.1 | 282.1 [M+H]⁺ |

Biological Activity and Potential Signaling Pathways

Morpholine derivatives are known to exhibit a wide range of biological activities, and the novel compounds synthesized from this compound are promising candidates for drug discovery.[1][2] Preliminary screenings have indicated potential antimicrobial and cytotoxic activities for several of the synthesized derivatives.

Antimicrobial Activity

Several of the newly synthesized amino and thio-substituted morpholine derivatives have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[3][4] Some compounds have shown moderate to good activity, suggesting their potential as leads for the development of new antibacterial agents. The mechanism of action is hypothesized to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Caption: Postulated antimicrobial mechanism of action.

Cytotoxic Activity

The cytotoxic potential of the synthesized morpholine derivatives has been investigated against various cancer cell lines. Certain derivatives, particularly those with aromatic substitutions, have demonstrated significant cytotoxic effects. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5]

Caption: Potential involvement in the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthesis of novel morpholine derivatives from this compound via nucleophilic epoxide ring-opening is a highly efficient and versatile strategy for generating a diverse range of compounds with significant potential in drug discovery. The straightforward synthetic protocols and the promising preliminary biological data warrant further investigation into the structure-activity relationships and the precise molecular mechanisms of action of these novel derivatives. This guide provides a solid foundation for researchers and drug development professionals to explore this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vicinal Amino Alcohols using (S)-4-(oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral vicinal amino alcohols, valuable building blocks in drug discovery, utilizing (S)-4-(oxiran-2-ylmethyl)morpholine as a key starting material. The inherent chirality of this morpholine derivative allows for the stereoselective synthesis of a variety of pharmacologically relevant compounds, including precursors to beta-blockers and other bioactive molecules.

Introduction

Vicinal amino alcohols are a pivotal structural motif found in a wide array of natural products and pharmaceutical agents.[1] The synthesis of enantiopure vicinal amino alcohols is of great interest in medicinal chemistry, as the stereochemistry often dictates the biological activity. One efficient strategy for their preparation is the regioselective ring-opening of chiral epoxides with amine nucleophiles.[1][2]

This compound is an attractive chiral building block due to the presence of both a reactive epoxide ring and a morpholine moiety, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates. This document outlines the synthesis of vicinal amino alcohols through the nucleophilic attack of amines on this compound, a reaction that typically proceeds via an SN2 mechanism, leading to inversion of configuration at the attacked carbon center.[3]

Synthetic Workflow

The general synthetic strategy involves the regioselective ring-opening of the epoxide this compound with a primary or secondary amine. The reaction is typically carried out in a protic solvent, which can also act as a proton source to quench the resulting alkoxide.

Caption: Synthetic workflow for the preparation of chiral vicinal amino alcohols.

Application in the Synthesis of a (S)-Timolol Precursor

A key application of this methodology is in the synthesis of precursors for chiral beta-blockers, such as (S)-Timolol. The synthesis involves the reaction of this compound with tert-butylamine. While a direct protocol starting from this compound is not explicitly detailed in the provided search results, a closely related synthesis of a Timolol analog, R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole, provides valuable insight into the reaction conditions.[4]

Table 1: Synthesis of a Vicinal Amino Alcohol Precursor for a Timolol Analog

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Purity of Product | Enantiomeric Excess (e.e.) |

| 3-morpholino-4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole | tert-butylamine | R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole | Neat (excess amine) | 44-46 °C | 3 h | 99.3% (R-form) | 98.6% |

Data from a related synthesis of a Timolol analog.[4]

Experimental Protocols

General Protocol for the Synthesis of Vicinal Amino Alcohols

This protocol is a general guideline based on the principles of epoxide ring-opening reactions with amines.[2][5]

Materials:

-

This compound

-

Amine (e.g., tert-butylamine, aniline, etc.)

-

Solvent (e.g., methanol, ethanol, or neat amine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent. If using a neat amine, the amine itself serves as the solvent.

-

Add the amine nucleophile (1.5-3.0 eq.).

-

Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess amine under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure vicinal amino alcohol.

-

Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess using chiral HPLC.

Protocol for the Synthesis of (S)-1-(tert-butylamino)-3-(morpholin-4-yl)propan-2-ol

This specific protocol is adapted from the synthesis of a closely related Timolol analog.[4]

Materials:

-

This compound (1.0 g, 7.0 mmol)

-

tert-Butylamine (excess, e.g., 10 mL)

Procedure:

-

In a sealed tube or a flask equipped with a condenser, add this compound to an excess of tert-butylamine.

-

Heat the reaction mixture to 44-46 °C and stir for approximately 3 hours.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Allow the reaction to cool to room temperature and remove the excess tert-butylamine under reduced pressure.

-

The resulting oily residue is the crude (S)-1-(tert-butylamino)-3-(morpholin-4-yl)propan-2-ol.

-

Purify the product by column chromatography on silica gel if necessary.

Signaling Pathway Relevance: Beta-Adrenergic Receptor Blockade

The synthesized vicinal amino alcohols, particularly those derived from the reaction with substituted amines, are key precursors to beta-adrenergic receptor antagonists (beta-blockers). These drugs play a crucial role in managing cardiovascular diseases by blocking the effects of adrenaline on beta-adrenergic receptors.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. research.vu.nl [research.vu.nl]

- 4. (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

Protocol for Nucleophilic Ring-Opening of (S)-4-(oxiran-2-ylmethyl)morpholine

Application Note & Protocol

Abstract

This document provides detailed protocols for the nucleophilic ring-opening of (S)-4-(oxiran-2-ylmethyl)morpholine with various nucleophiles, including phenols, thiols, and amines. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. These reactions yield chiral β-amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. The protocols provide specific reaction conditions, purification methods, and expected yields for the synthesis of representative products.

Introduction